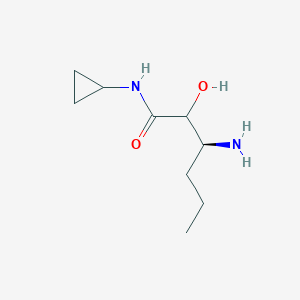

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Vue d'ensemble

Description

“(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide” is a chemical compound with the CAS Number 850252-34-5 . It has a molecular weight of 222.71 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H18N2O2 . The exact mass is 222.113510 .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 222.71 and a molecular formula of C9H18N2O2 . Other physical and chemical properties like boiling point, melting point, and flash point are not available in the search results.Applications De Recherche Scientifique

Synthesis and Drug Development

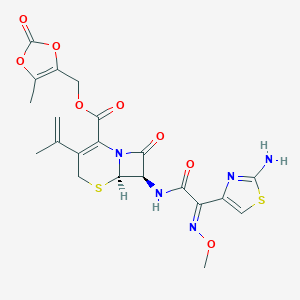

- Synthesis in Hepatitis C Drug : The compound has been synthesized enantioselectively as a fragment of the experimental hepatitis C drug Telaprevir. This synthesis involved conjugate addition and hydroxylation of enantiomerically pure Davies lithium amide (Kiss, Markó, & Guillaume, 2011).

Theoretical Analysis

- Theoretical Conformational Study : Theoretical studies have been conducted to examine the conformational preferences of cyclopropane analogues of phenylalanine, which are structurally related to (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (Casanovas et al., 2003).

Chemical Synthesis and Applications

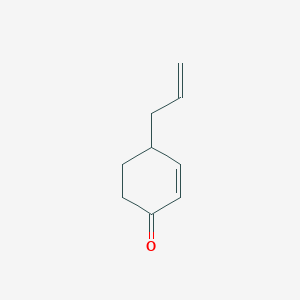

- Synthesis of Spirocyclic Oxindoles : The compound has been used in the synthesis of spirocyclic oxindoles, demonstrating its utility in the formation of complex molecular architectures (Filatov et al., 2017).

- Enzymatic Studies and Inhibitors : Cyclopropyl-containing amino acids, which include structures similar to this compound, have been studied for their potential as enzyme inhibitors (Krass et al., 1989).

Pharmaceutical Research

- Antitumor Agents : Research has been conducted on the structure and gene expression relationships of antitumor sulfonamides, which may relate to the synthesis or modification of compounds like this compound (Owa et al., 2002).

Biohydrogels and Drug Delivery

- Drug-Delivery Systems : Studies on biohydrogels with magnetic nanoparticles have used functional groups similar to those in this compound, highlighting its potential in drug delivery systems (Barbucci et al., 2012).

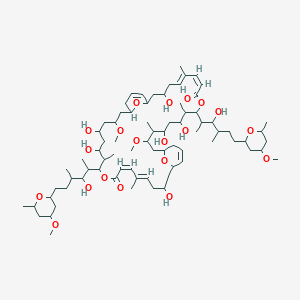

Marine Natural Products

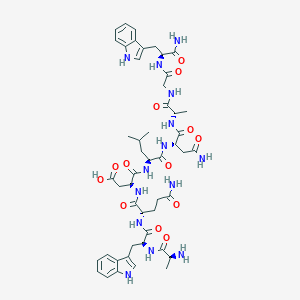

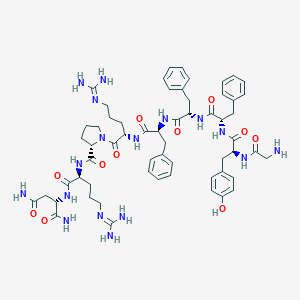

- Marine Cyanobacterium Compounds : Research on marine cyanobacteria has identified cyclodepsipeptides containing rare amino acids structurally similar to this compound (Gunasekera, Ritson-Williams, & Paul, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include P261, P305, P338, P351, suggesting measures to prevent or respond to exposure .

Propriétés

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGSSWBFKDSEE-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635268 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402960-19-4 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

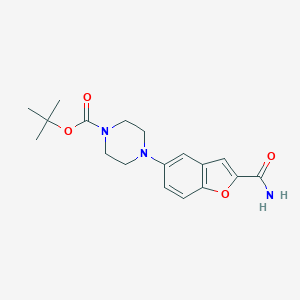

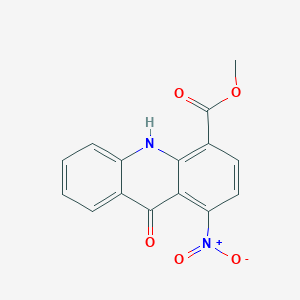

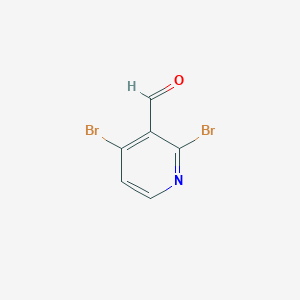

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using racemic N-sulfonyloxaziridines in the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide?

A1: The provided abstract states that racemic N-sulfonyloxaziridines act as highly diastereoselective enolate hydroxylating agents []. This suggests their use in the enantioselective synthesis of this compound, meaning they can preferentially form the desired enantiomer (3S) over its mirror image (3R). Controlling the stereochemistry is crucial in pharmaceutical synthesis as different enantiomers can exhibit different biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)